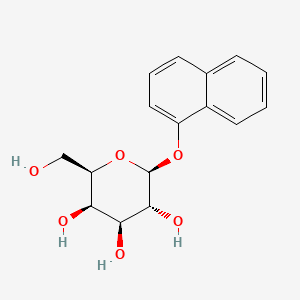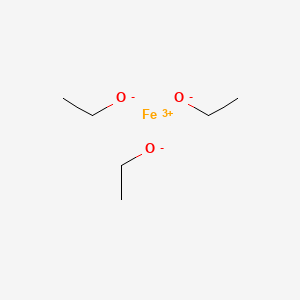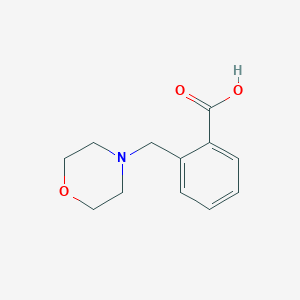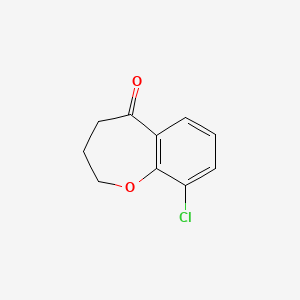
四苄基锆
描述
Tetrabenzylzirconium is a useful research compound. Its molecular formula is C28H28Zr and its molecular weight is 455.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tetrabenzylzirconium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrabenzylzirconium including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
(C6H5CH2)4Zr(C_6H_5CH_2)4Zr(C6H5CH2)4Zr
, 是一种用途广泛的有机金属化合物,用于各种科学研究应用。以下是 TBZ 六种独特应用的全面分析,每个应用都包含详细的部分和标题。锆基金属有机框架 (Zr-MOFs)
四苄基锆: 是合成 Zr-MOFs 的前体 {_svg_1}。这些框架因其热稳定性、化学稳定性和水解稳定性而备受重视。Zr-MOFs 具有广泛的应用,包括气体储存和分离、多相催化和化学传感。利用 TBZ 设计和合成功能性 Zr-MOFs 可以实现满足特定工业和环境需求的定制材料。
吸水和净化
四苄基锆: -衍生的材料,如 Zr-MOFs,表现出优异的吸水能力 。这种特性被利用在水净化系统中,用于去除杂质和污染物。这些材料的高表面积和孔隙率,加上其稳定性,使其适用于水处理设施和便携式净化装置。
作用机制
Target of Action
Tetrabenzylzirconium is an organozirconium compound with the formula Zr(CH2C6H5)4 . The primary targets of Tetrabenzylzirconium are olefins . Olefins, also known as alkenes, are hydrocarbons that contain a carbon-carbon double bond. They play a crucial role in the chemical industry as they are used in the production of a wide range of materials.
Mode of Action
Tetrabenzylzirconium interacts with its targets (olefins) through a process known as polymerization . In this process, Tetrabenzylzirconium acts as a catalyst, facilitating the reaction that links the olefin molecules together to form a polymer . The molecule features diamagnetic Zr(IV) bonded to four benzyl ligands .
Biochemical Pathways
The primary biochemical pathway affected by Tetrabenzylzirconium is the polymerization of olefins . This process results in the formation of polymers, which are large molecules made up of repeating subunits. These polymers have a wide range of applications, including the production of plastics, resins, and synthetic fibers.
Pharmacokinetics
It is known that tetrabenzylzirconium is an orange air- and photo-sensitive solid, which is soluble in hydrocarbon solvents .
Result of Action
The result of Tetrabenzylzirconium’s action is the formation of polymers from olefins . These polymers can have various properties depending on the specific olefins used and the conditions of the polymerization process. This allows for the production of a wide range of materials with different characteristics.
Action Environment
The action of Tetrabenzylzirconium can be influenced by various environmental factors. For instance, it is sensitive to air and light, which can affect its stability . Additionally, the solvent used can impact the efficiency of the polymerization process . Therefore, careful control of the reaction environment is necessary to ensure the effective use of Tetrabenzylzirconium.
生化分析
Biochemical Properties
Tetrabenzylzirconium plays a significant role in biochemical reactions, particularly in the field of catalysis. It interacts with various enzymes and proteins, facilitating the polymerization of olefins. The compound’s interaction with biomolecules is primarily through its benzyl ligands, which can coordinate with different active sites on enzymes, enhancing their catalytic activity. The flexibility of the benzyl ligands allows for diverse coordination modes, which can influence the efficiency and specificity of the catalytic processes .
Cellular Effects
Tetrabenzylzirconium has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. Additionally, tetrabenzylzirconium can affect cellular metabolism by altering the activity of metabolic enzymes, thereby impacting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of tetrabenzylzirconium involves its binding interactions with biomolecules. The compound can undergo protonolysis, where it reacts with hydrogen chloride to form zirconium trichloride and toluene. This reaction highlights the compound’s ability to interact with and modify biomolecules at the molecular level. Tetrabenzylzirconium can also inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity and subsequent alterations in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tetrabenzylzirconium can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Tetrabenzylzirconium is known to be air- and photo-sensitive, which can lead to its degradation over time. This degradation can result in a decrease in its catalytic activity and potential changes in its interactions with biomolecules. Long-term studies in vitro and in vivo have shown that the compound’s effects on cellular function can vary depending on its stability and the duration of exposure .
Dosage Effects in Animal Models
The effects of tetrabenzylzirconium vary with different dosages in animal models. At low doses, the compound can enhance catalytic activity and improve metabolic processes. At high doses, tetrabenzylzirconium can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s beneficial effects are only evident within a specific dosage range. Beyond this range, the adverse effects outweigh the benefits .
Metabolic Pathways
Tetrabenzylzirconium is involved in various metabolic pathways, particularly those related to catalysis and polymerization. The compound interacts with enzymes and cofactors that facilitate the polymerization of olefins. These interactions can influence the metabolic flux and levels of metabolites within the cell. Tetrabenzylzirconium’s role in these pathways highlights its importance in regulating metabolic processes and maintaining cellular homeostasis .
Transport and Distribution
Within cells and tissues, tetrabenzylzirconium is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of tetrabenzylzirconium are critical for its catalytic activity and overall function within the cell .
Subcellular Localization
Tetrabenzylzirconium’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its catalytic activity. The subcellular localization of tetrabenzylzirconium is essential for its function, as it ensures that the compound is present in the right location to interact with its target biomolecules .
属性
IUPAC Name |
methanidylbenzene;zirconium(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C7H7.Zr/c4*1-7-5-3-2-4-6-7;/h4*2-6H,1H2;/q4*-1;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLMQGXOMLSFAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[Zr+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28Zr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24356-01-2 | |
| Record name | Tetrabenzylzirconium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of tetrabenzylzirconium and what unique features does it possess?
A1: Tetrabenzylzirconium (Zr(CH2C6H5)4) exhibits a distorted tetrahedral geometry around the central zirconium atom. [, ] This distortion is attributed to interactions between the aromatic rings of the benzyl ligands and the zirconium atom. [] Interestingly, the Zr–CH2–Cipso bond angles in tetrabenzylzirconium are flexible and can vary significantly, as observed in different crystallographic modifications. [, ] This flexibility suggests potential for η2-bonding of the benzyl ligands. []
Q2: How does the structure of tetrabenzylzirconium influence its reactivity and applications?
A2: The labile nature of the benzyl ligands in tetrabenzylzirconium makes it a useful precursor for synthesizing various zirconium complexes. [, , , ] Upon reaction with protic reagents like alcohols or phenols, benzyl groups are readily replaced, allowing for the introduction of different ligands. [, ] This reactivity is exploited in the synthesis of zirconium catalysts for olefin polymerization. [, , , , ]
Q3: Can tetrabenzylzirconium be used directly as a catalyst for olefin polymerization?
A3: While tetrabenzylzirconium itself doesn't efficiently initiate olefin polymerization, it becomes catalytically active upon activation with a cocatalyst. [, , , ] Common cocatalysts include methylaluminoxane (MAO) [] and tris(pentafluorophenyl)borane (B(C6F5)3). [, , , ]
Q4: What is the role of the cocatalyst in tetrabenzylzirconium-catalyzed polymerization?
A4: Cocatalysts play a crucial role in generating the active catalytic species from tetrabenzylzirconium. [, , ] For instance, MAO is believed to alkylate the zirconium center, forming a cationic zirconium alkyl species that initiates polymerization. [] Similarly, B(C6F5)3 abstracts a benzyl ligand, generating a highly Lewis acidic zirconium cation capable of coordinating and activating olefins. [, , , ]
Q5: What types of polymers can be synthesized using tetrabenzylzirconium-based catalysts?
A5: Tetrabenzylzirconium, when activated appropriately, catalyzes the polymerization of various olefins. [, , , , , , ] It has been successfully employed for the synthesis of polyethylene, [] polypropylene, [, , ] polystyrene, [, ] and even copolymers of ethylene and propylene. []
Q6: Does the polymerization mechanism change with different monomers or reaction conditions?
A6: The polymerization mechanism can indeed be influenced by the monomer and reaction conditions. [] Studies with styrene polymerization using tetrabenzylzirconium/triethylaluminium systems highlight this variability. [, ] Depending on the solvent and the styrene derivative used, the polymerization can proceed via coordinated anionic, radical, or cationic mechanisms. []
Q7: How does the presence of electron-withdrawing groups on the benzyl ligands affect the catalytic activity of tetrabenzylzirconium complexes?
A8: Introducing electron-withdrawing groups on the benzyl ligands has been shown to increase the catalyst's activity in olefin polymerization. [] This enhancement is attributed to the increased electrophilicity of the zirconium center upon incorporating electron-withdrawing substituents. []
Q8: What is the role of steric bulk in tetrabenzylzirconium complexes used for polymerization?
A9: Steric bulk around the zirconium center plays a crucial role in controlling the molecular weight and tacticity of the polymers produced. [, , ] Bulky ligands can hinder monomer approach and insertion, impacting both the polymerization rate and the microstructure of the resulting polymer chain. [, ]
Q9: Can tetrabenzylzirconium be immobilized on a support material for polymerization?
A10: Yes, tetrabenzylzirconium can be supported on materials like alumina or silica, creating heterogeneous catalysts for olefin polymerization. [, ] The activity of these supported catalysts is influenced by the hydroxyl group concentration on the support surface, impacting the nature of the zirconium species formed. []
Q10: How does the presence of hydrogen affect the polymerization activity of tetrabenzylzirconium-based catalysts?
A12: Hydrogen acts as a chain transfer agent in olefin polymerization. [] Its presence during polymerization with tetrabenzylzirconium catalysts reduces both the polymerization rate and the molecular weight of the resulting polymers. [] This effect is attributed to the formation of zirconium hydride species, which are less active in monomer enchainment. []
Q11: Have any computational studies been conducted on tetrabenzylzirconium and its derivatives?
A13: Yes, computational methods, particularly density functional theory (DFT) calculations, have been employed to understand the structural features and reactivity of tetrabenzylzirconium. [] DFT calculations have been used to investigate the energy barriers associated with Zr–CH2–Cipso bond angle distortions, providing insights into the flexibility of benzyl ligand coordination. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





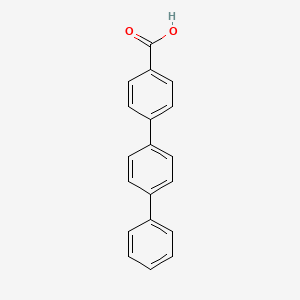
![5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one](/img/structure/B1588522.png)
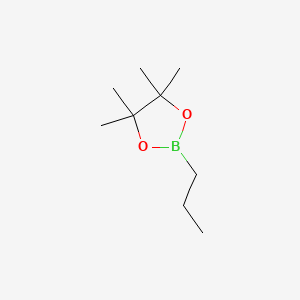
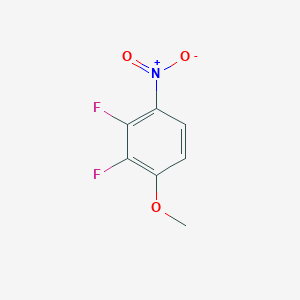
![1-[Bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene](/img/structure/B1588527.png)
